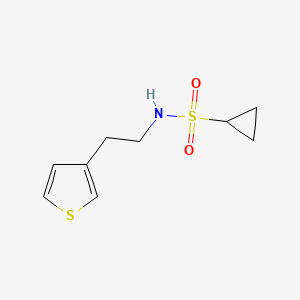

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2-thiophen-3-ylethyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c11-14(12,9-1-2-9)10-5-3-8-4-6-13-7-8/h4,6-7,9-10H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPFKNQIQPINAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide typically involves the reaction of thiophene derivatives with ethylating agents followed by cyclopropanesulfonamide formation. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide in the Paal–Knorr synthesis.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related sulfonamides and thiophene-containing derivatives (Table 1).

Table 1: Comparative Analysis of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide and Analogs

Key Differences and Implications

Cyclopropane vs. In contrast, the adamantine carboxamide derivative () has a bulkier structure with ethoxy chains, improving solubility for biomedical imaging applications .

Sulfonamide Position : Unlike the indole-fused thiophene-2-sulfonamide in , the target compound’s sulfonamide is tethered to cyclopropane via an ethyl linker. This spacing may reduce steric hindrance, favoring interactions with flat binding sites (e.g., DNA or protein surfaces) .

Thiophene Substitution : Thiophen-3-yl groups (target compound) are less common in pharmaceuticals than thiophen-2-yl (). The 3-position may alter electronic properties, affecting redox activity or binding affinity .

Biological Activity

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 229.29 g/mol. The compound features a sulfonamide group , which is known for its biological activity, particularly in antibacterial applications, and a thiophene moiety , which contributes to its electronic properties and potential therapeutic effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antibacterial Activity : The sulfonamide group inhibits bacterial folic acid synthesis, a mechanism similar to that of traditional sulfa drugs.

- Neurological Applications : Given its structural similarity to other biologically active compounds, it may also have potential in treating neurological disorders.

- Anti-inflammatory and Anticancer Properties : Compounds containing thiophene rings are known for their anti-inflammatory and anticancer activities, suggesting that this compound may exhibit similar therapeutic benefits.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits bacterial folic acid synthesis; potential against resistant strains. |

| Neurological | Possible applications in treating neurological disorders due to structural similarities. |

| Anti-inflammatory | May reduce inflammation based on thiophene derivatives' known properties. |

| Anticancer | Potential anticancer activity based on related compounds' efficacy. |

Case Studies and Research Findings

- Antibacterial Efficacy : In vitro studies have demonstrated that sulfonamides can effectively inhibit various bacterial strains, including those resistant to conventional treatments. The specific compound's effectiveness against strains like E. coli expressing NDM-1 has been noted, highlighting its potential as a novel therapeutic agent .

- Anti-inflammatory Effects : Research has indicated that thiophene derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have shown promise in reducing markers of inflammation in cellular models.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are required to delineate the specific pathways involved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Use a multi-step approach: (i) Cyclopropane sulfonyl chloride synthesis via sulfonylation of cyclopropane derivatives under anhydrous conditions; (ii) coupling with 2-(thiophen-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Data : Typical yields range from 65–80% after optimization. Impurities (e.g., unreacted amine) are minimized by adding triethylamine as a base to scavenge HCl .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

- Techniques :

- NMR : Assign thiophene protons (δ 6.8–7.2 ppm), cyclopropane protons (δ 1.2–1.8 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .

- X-ray crystallography : Resolve cyclopropane ring geometry (bond angles ~60°) and confirm sulfonamide-thiophene spatial orientation. Use low-temperature (113–298 K) data collection to reduce thermal disorder .

- Example : A related cyclopropane sulfonamide showed C–C bond lengths of 1.50–1.54 Å and R-factor = 0.053 in X-ray analysis .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets (e.g., enzymes)?

- Methodology :

- Perform molecular docking (AutoDock Vina) to predict binding affinity to target pockets. Parameterize the sulfonamide group’s electrostatic potential and thiophene’s π-π stacking propensity.

- Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

- Case Study : A sulfonamide analog exhibited ∆G = −9.2 kcal/mol binding to carbonic anhydrase, with key interactions at Zn²⁺-coordinated residues .

Q. How to address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Analysis Framework :

- Compare assay conditions: pH, temperature, and solvent (DMSO vs. aqueous buffers) can alter compound solubility and reactivity.

- Verify target specificity via counter-screening against related enzymes (e.g., other sulfonamide-sensitive targets like CA-II vs. CA-IX) .

- Example : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 1.2 µM) may arise from differences in cell membrane permeability assays (artificial membranes vs. live-cell models) .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Approaches :

- pH stability : Test degradation kinetics in buffers (pH 2–9) via HPLC. Sulfonamides are prone to hydrolysis at extremes (pH < 3 or > 10).

- Light/thermal stability : Store lyophilized samples at −80°C in amber vials. Cyclopropane rings are sensitive to UV-induced ring-opening .

Experimental Design & Data Interpretation

Q. How to design SAR studies for this compound derivatives?

- Design :

- Modify thiophene substitution (e.g., 3- vs. 2-position) and cyclopropane substituents (methyl, halogen).

- Test derivatives in enzyme inhibition assays and correlate with steric/electronic parameters (Hammett σ, LogP) .

- Example : Replacing thiophene with furan reduced activity by 40%, highlighting the role of sulfur in target interaction .

Q. What analytical methods validate purity and identity in batch-to-batch reproducibility?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.